3-(3-Nitrophenyl)propan-1-ol
Overview
Description
“3-(3-Nitrophenyl)propan-1-ol” is an organic compound that belongs to the class of nitrophenyl ethers . It is also known as “(1S)-1-(3-nitrophenyl)propan-1-ol” with a CAS Number of 188770-83-4 . It has a molecular weight of 181.19 .
Synthesis Analysis
The synthesis of “this compound” or similar compounds often involves the use of photolabile protecting groups . For example, a structural modification was carried out based on the 2-(o-nitrophenyl)propan-1-ol (Npp-OH) photolabile protecting group to synthesize a series of derivatives . A two-step synthesis of a similar compound, 1-(3-nitrophenyl)propan-1-one, from benzene has also been reported .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C9H11NO3 . The InChI code for this compound is 1S/C9H11NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3/t9-/m0/s1 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Absolute Configuration : The compound 2-(α-hydroxy)aryl acrylate esters, closely related to 3-(3-Nitrophenyl)propan-1-ol, was used for resolving racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid. The synthesis involved conversion of the laevorotatory enantiomer and established the absolute configuration of related compounds through specific rotations and X-ray crystallography (Drewes et al., 1992).
Influence on Reaction Rates and Mechanisms : Research on a similar compound, 2-tert-butyl-3-(NN-dimethylamino)propan-1-ol, demonstrated that enforced intramolecular hydrogen bonding influences both the rate and mechanism of catalyzed acyl transfer in certain reactions (Steels et al., 1993).
Applications in Drug Discovery and Biological Studies
Synthesis of Derivatives for Molecular Docking Studies : A study involving the synthesis of 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol derivatives for Michael addition to nitro-olefins demonstrated the potential for these compounds in drug discovery. These derivatives were used in molecular docking studies, with particular focus on their interaction with proteins involved in steroid biosynthesis pathways (Ahamed et al., 2017).
Synthesis of Chiral Trichloromethyl Propargyl Alcohols : A novel chiral amino alcohol-based ligand, closely related to this compound, was developed for the asymmetric alkynylation of chloral. The resulting chiral adducts were transformed into intermediate compounds with potential pharmaceutical applications (Jiang & Si, 2004).
Material Science and Industrial Applications
Use in Corrosion Inhibition : A compound structurally similar to this compound, yttrium 3-(4-nitrophenyl)-2-propenoate, demonstrated effective corrosion inhibition properties for copper alloys in chloride solutions, showcasing the potential of such compounds in industrial applications (Nam et al., 2016).
Photolabile Protecting Group in Peptide Synthesis : A modified version of 2-(o-nitrophenyl) propan-1-ol, named 3-(o-Nitrophenyl) butan-2-ol (Npb-OH), was found to be an effective photolabile protecting group in solid-phase peptide synthesis (SPPS). It was applied in the synthesis of cyclic peptides, highlighting its utility in peptide chemistry (Chen et al., 2022).
Biodiesel Production : The lipase-mediated transformation of vegetable oils into biodiesel using propan-2-ol as an acyl acceptor demonstrated the industrial applicability of related compounds in renewable energy sources (Modi et al., 2006).
Safety and Hazards
This compound is considered hazardous. It has been associated with various hazard statements including H302, H312, H315, H319, H332, H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and wearing protective equipment .
Future Directions
Future research directions could involve identifying more environmentally benign and safe alternatives to side-chain protection and deprotection in solid-phase peptide synthesis (SPPS) . The study of long-acting peptide drugs has become a hot topic, and the cyclization of polypeptides can stabilize its dominant configuration, effectively improving its stability against proteases and, thereby, its pharmacokinetic properties and biological activity .
Properties
IUPAC Name |
3-(3-nitrophenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,2,4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRDXMHMSLAYDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462605 | |
Record name | 3-(3-nitrophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63307-44-8 | |
Record name | 3-(3-nitrophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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